(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated phenyl compound with a thioamide under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with a methylaniline derivative through a condensation reaction, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Final Product Formation: The final step involves the formation of the (E)-configuration of the compound through a Wittig or Horner-Wadsworth-Emmons reaction, which ensures the correct geometric isomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one shares structural similarities with other thiazole derivatives such as (E)-1-[2-(4-bromophenyl)-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one and (E)-1-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one.
Uniqueness
Unique Structural Features: The presence of the chlorophenyl group and the specific (E)-configuration contribute to its distinct chemical and biological properties.
Biological Activity: Its unique structure may result in different biological activities compared to other similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-13-2-8-16(9-3-13)21-11-10-17(23)18-12-22-19(24-18)14-4-6-15(20)7-5-14/h2-12,21H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODXYHUQKHJPIM-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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